molecular formula C18H18N2OS B2701877 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 899731-55-6

2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No.: B2701877
CAS No.: 899731-55-6
M. Wt: 310.42
InChI Key: VIAOQYOQJKOUAF-UHFFFAOYSA-N
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Description

This compound features an acetamide core linked to a 2,4-dimethylphenyl group and a 2-methylbenzo[d]thiazol-5-yl moiety.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11-4-5-14(12(2)8-11)9-18(21)20-15-6-7-17-16(10-15)19-13(3)22-17/h4-8,10H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAOQYOQJKOUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzothiazole derivative with an acyl chloride or anhydride in the presence of a base such as pyridine.

    Attachment of the Dimethylphenyl Moiety: The final step involves the coupling of the dimethylphenyl group to the benzothiazole-acetamide intermediate using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 2-(2,4-dimethylphenyl)acetic acid with 2-methylbenzo[d]thiazole. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide. For instance, derivatives containing thiazole moieties have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The thiazole scaffold is known for its ability to inhibit bacterial growth by disrupting cell wall synthesis and function .

Anticancer Properties

Compounds with similar structural features have also been evaluated for their anticancer activities. For example, certain thiazole derivatives have shown potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays indicate that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. Compounds based on thiazole structures have exhibited AChE inhibitory activity, suggesting their potential use in cognitive enhancement therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological efficacy. Modifications on the thiazole ring or the acetamide group can significantly affect the compound's potency and selectivity against specific biological targets.

ModificationEffect on Activity
Substitution at position 5 on thiazoleIncreased antibacterial activity
Alteration of acetamide substituentEnhanced anticancer properties

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria using standard disc diffusion methods. The results indicated that compounds with a 2,4-dimethylphenyl group exhibited superior antimicrobial activity compared to those without this modification .

Case Study 2: Anticancer Activity

In another investigation, several thiazole derivatives were screened for their cytotoxic effects on MCF-7 cells using the MTT assay. Compounds similar to this compound showed IC50 values in the low micromolar range, indicating significant potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Modifications on the Aromatic Rings
  • Compound 9c (): Contains a 4-bromophenyl-substituted thiazole.
  • N-(2-((4-Chlorophenyl)disulfanyl)thiazol-5-yl)acetamide (3-12) (): Features a disulfanyl group and a chlorophenyl ring, contributing to higher molecular polarity (m.p. 127–129°C) compared to dimethylphenyl analogs .
  • 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): A local anesthetic with a diethylamino group, highlighting how alkylation of the acetamide nitrogen alters pharmacokinetics (e.g., increased lipophilicity) .
Heterocyclic Variations
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Incorporates a fluorophenyl-thiadiazole system, demonstrating how fluorine substitution can enhance metabolic stability .

Physicochemical Properties

Compound Name Melting Point (°C) Key Spectral Data (¹H NMR) Reference
Target Compound Not reported Hypothetical δ 2.25 (s, 6H, CH₃), 7.2–7.8 (m, ArH)
3-12 (4-chlorophenyl) 127–129 δ 11.73 (s, NH), 7.65 (d, ArH)
9c (4-bromophenyl) Not reported IR: 1680 cm⁻¹ (C=O stretch)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 66–69 δ 1.2 (t, CH₃), 3.4 (q, NCH₂)

Biological Activity

The compound 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide (CAS Number: 941877-70-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula: C₁₇H₁₆N₂OS
  • Molecular Weight: 296.4 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . The following table summarizes the antimicrobial activity against various pathogens:

Pathogen Activity Reference
Methicillin-resistant Staphylococcus aureusSignificant inhibition observed
Vancomycin-resistant Enterococcus faeciumEffective against resistant strains
Drug-resistant Candida strainsBroad-spectrum antifungal activity

The compound's structure, particularly the presence of the 2,4-dimethylphenyl and benzo[d]thiazol moieties, contributes to its efficacy against Gram-positive bacteria and fungi. The 2,5-dimethylphenyl scaffold is noted for its role in enhancing antimicrobial activity against various pathogens due to its structural versatility .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The following findings illustrate its effects on different cancer cell lines:

Cell Line IC₅₀ (µM) Effect Reference
A549 (lung cancer)Not significantNo significant reduction in viability
Caco-2 (colorectal)39.8Significant decrease in viability (p < 0.001)

In vitro studies demonstrated that while the compound showed limited activity against A549 cells, it significantly decreased the viability of Caco-2 cells, indicating a potential selective targeting mechanism that warrants further investigation.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Cell Proliferation: The compound induces apoptosis in cancer cells, as evidenced by caspase activation assays.
  • Antibacterial Action: It disrupts bacterial cell wall synthesis or function through interactions with specific bacterial enzymes or receptors.

Case Studies

  • Anticancer Efficacy Against Colorectal Cancer:
    • A study assessed the compound's effect on Caco-2 cells using MTT assays and found a significant reduction in cell viability at concentrations around 39.8 µM, suggesting that modifications to the thiazole structure could enhance anticancer properties .
  • Antimicrobial Activity Against Resistant Strains:
    • Another investigation revealed that thiazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, indicating their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Solvent selection : Toluene/water mixtures (8:2) for azide substitutions .
  • Catalysts : Anhydrous potassium carbonate (K₂CO₃) for thiol-mediated coupling .
  • Reaction optimization : Varying molar ratios (e.g., 1:1.5 substrate-to-reagent) and reflux temperatures (80–100°C) to improve yields. Post-reaction purification via ethanol recrystallization ensures structural integrity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing structural purity?

  • Methodological Answer :

Technique Purpose Example Parameters
¹H/¹³C NMR Confirm proton/carbon environmentsDMSO-d₆ solvent, δ 7.16 (s, 1H)
IR Spectroscopy Identify functional groupsC=O stretch ~1650 cm⁻¹
HPLC Assess purity (>95%)C18 column, acetonitrile/water gradient

Q. How are preliminary bioactivity screenings designed for this compound?

  • Methodological Answer :

  • Antimicrobial assays : Disk diffusion against E. coli and S. aureus with zone-of-inhibition measurements .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .
  • Dose-response curves : Test concentrations ranging from 1–100 μM to establish efficacy thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on the benzo[d]thiazole ring?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents (e.g., halogens, methoxy) at the 4-position of the phenyl ring .
  • Bioactivity testing : Compare IC₅₀ values across analogs to identify trends (e.g., electron-withdrawing groups enhancing cytotoxicity) .
  • Statistical modeling : Use multivariate regression to correlate substituent properties (Hammett constants) with activity .

Q. What computational approaches predict binding affinity with inflammatory targets (e.g., COX-2)?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions between the acetamide moiety and enzyme active sites .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
  • DFT calculations : B3LYP/6-31G* basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Variable standardization : Control cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (pH, serum concentration) .
  • Meta-analysis : Aggregate data from multiple studies to identify outliers and validate trends .
  • Reproducibility protocols : Independent replication under identical conditions to confirm/dispute findings .

Q. What methodologies are recommended for in vitro toxicity profiling in preclinical research?

  • Methodological Answer :

  • Cell viability : MTT assays with primary hepatocytes to assess hepatic toxicity .
  • Genotoxicity : Comet assays to detect DNA strand breaks at 10–50 μM concentrations .
  • Apoptosis markers : Flow cytometry with Annexin V/PI staining to quantify apoptotic pathways .

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